molecular formula C19H20N4O5S B11436255 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11436255
M. Wt: 416.5 g/mol
InChI Key: UDIHVQWCRLKDFN-UHFFFAOYSA-N
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Description

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonyl piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzoxadiazole derivatives, sulfonyl chlorides, and piperidine carboxamides. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or dimethylformamide.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(4-HYDROXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(4-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, such as different binding affinities or selectivity for molecular targets.

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20N4O5S/c1-27-15-7-5-14(6-8-15)20-19(24)13-9-11-23(12-10-13)29(25,26)17-4-2-3-16-18(17)22-28-21-16/h2-8,13H,9-12H2,1H3,(H,20,24)

InChI Key

UDIHVQWCRLKDFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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